4-nitro-N-[4-(5-{[(4-nitrophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-NITRO-N-{2-[4-(4-NITROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}BENZAMIDE is a complex organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of multiple nitro groups and benzamide functionalities, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-{2-[4-(4-NITROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by coupling reactions to introduce the benzoxazole moiety. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and yield high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-NITRO-N-{2-[4-(4-NITROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of Lewis acids.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
Wissenschaftliche Forschungsanwendungen
4-NITRO-N-{2-[4-(4-NITROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-NITRO-N-{2-[4-(4-NITROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways. The benzamide moiety may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzamide: A simpler compound with similar nitro and benzamide functionalities.
3-Nitrobenzamide: Another nitrobenzamide derivative with different positional isomerism.
2-Nitrobenzamide: Similar structure but with the nitro group in a different position.
Uniqueness
4-NITRO-N-{2-[4-(4-NITROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}BENZAMIDE is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H17N5O7 |
---|---|
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
4-nitro-N-[4-[5-[(4-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H17N5O7/c33-25(16-3-10-21(11-4-16)31(35)36)28-19-7-1-18(2-8-19)27-30-23-15-20(9-14-24(23)39-27)29-26(34)17-5-12-22(13-6-17)32(37)38/h1-15H,(H,28,33)(H,29,34) |
InChI-Schlüssel |
ACZQBUISXCTDTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.